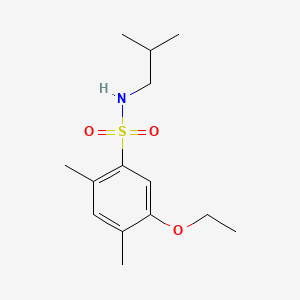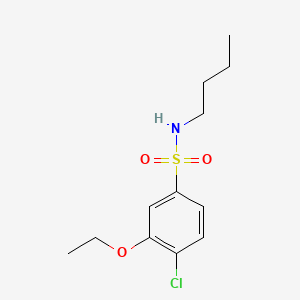
Pyridine-4-BoronicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-4-Boronic Acid, also known as 4-Pyridylboronic Acid, is an organic compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-Boronic Acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of pyridine derivatives with boron-containing reagents.
Industrial Production Methods: Industrial production of Pyridine-4-Boronic Acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: Pyridine-4-Boronic Acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Amidation and Esterification: It can act as a catalyst in amidation and esterification reactions, particularly in the synthesis of peptides and proteins
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids and Amines: Used in amidation reactions.
Alcohols and Acids: Used in esterification reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amides and Esters: Formed through amidation and esterification reactions
Scientific Research Applications
Pyridine-4-Boronic Acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of HIV-1 protease inhibitors and potential cancer therapeutics.
Material Science: Used in the development of polymers and optoelectronic materials.
Biological Research: Used as a catalyst in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of Pyridine-4-Boronic Acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The acidity of the boronic acid group and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker, enabling the manipulation of crystal assembly and disassembly under acidic conditions .
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the third position of the pyridine ring.
2-Pyridinylboronic Acid: Similar in structure but with the boronic acid group attached to the second position of the pyridine ring.
Phenylboronic Acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: Pyridine-4-Boronic Acid is unique due to its position-specific boronic acid group, which provides distinct reactivity and selectivity in cross-coupling reactions. Its ability to act as a pH-responsive linker and catalyst in various organic reactions further distinguishes it from other boronic acids .
Properties
CAS No. |
1692-25-5 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










